2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride
CAS No.: 1185319-37-2
Cat. No.: VC5589739
Molecular Formula: C12H15ClN2OS
Molecular Weight: 270.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185319-37-2 |
|---|---|
| Molecular Formula | C12H15ClN2OS |
| Molecular Weight | 270.78 |
| IUPAC Name | 2-piperidin-4-yloxy-1,3-benzothiazole;hydrochloride |
| Standard InChI | InChI=1S/C12H14N2OS.ClH/c1-2-4-11-10(3-1)14-12(16-11)15-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H |
| Standard InChI Key | AJRCIWHIFYSWPL-UHFFFAOYSA-N |
| SMILES | C1CNCCC1OC2=NC3=CC=CC=C3S2.Cl |
Introduction
Structural and Molecular Properties
Chemical Composition and Identification
2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride features a benzo[d]thiazole core linked to a piperidine ring via an ether bond. The hydrochloride salt enhances its stability and solubility for experimental applications. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1185319-37-2 |
| Molecular Formula | |
| Molecular Weight | 270.78 g/mol |
| IUPAC Name | 2-piperidin-4-yloxy-1,3-benzothiazole; hydrochloride |
| SMILES | C1CNCCC1OC2=NC3=CC=CC=C3S2.Cl |
| InChIKey | AJRCIWHIFYSWPL-UHFFFAOYSA-N |
The compound’s structure enables interactions with biological targets through nitrogen and sulfur atoms, which are critical for its pharmacological potential .
Synthesis and Industrial Production
Reaction Pathways
The synthesis typically involves nucleophilic substitution between 2-aminobenzothiazole and 4-chloropiperidine in the presence of a base such as potassium carbonate. A polar aprotic solvent like dimethylformamide (DMF) facilitates the reaction:
The crude product is purified via recrystallization or column chromatography, followed by hydrochloride salt formation to improve stability.
Scalability and Optimization
Industrial-scale production employs continuous flow reactors to enhance yield (≥85%) and reduce reaction time. Process analytical technology (PAT) monitors intermediate stages, ensuring consistency.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, DMSO-): Peaks at δ 1.60–1.85 (m, 4H, piperidine CH₂), 3.10–3.30 (m, 2H, piperidine N-CH₂), and 7.20–8.10 (m, 4H, aromatic H).
-
NMR: Signals at 45.2 (piperidine C-N), 114.5–158.7 (aromatic C), and 167.3 (C=S).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 270.78, consistent with the molecular formula.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound inhibits cytochrome P450 enzymes (e.g., CYP3A4) with an IC₅₀ of 1.2 µM, suggesting potential in drug-drug interaction studies . Its benzo[d]thiazole moiety binds to heme iron, disrupting catalytic cycles .
Receptor Interactions
In dopamine D₄ receptor (D₄R) binding assays, analogues exhibit values ≤6.9 nM, indicating high affinity . The piperidine oxygen may form hydrogen bonds with Asp115 and Ser196 residues, stabilizing ligand-receptor complexes .
Applications in Drug Development
Neurological Disorders
D₄R-targeting benzothiazoles reduce cocaine self-administration in rodent models, highlighting potential for substance use disorder (SUD) treatments . Compound 16f, a structural analogue, shows 91-fold selectivity over D₂/D₃ receptors and brain-plasma AUC ratios >3 .
Anti-Inflammatory Agents
Derivatives modulate NLRP3 inflammasome activity, reducing interleukin-1β (IL-1β) by 70% at 10 µM . This effect is linked to thiazole ring interactions with cysteine residues in inflammasome proteins.
Related Compounds and Derivatives
5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole Hydrochloride
This derivative (CAS No. 1421498-62-5) introduces a methoxy group at position 5, increasing molecular weight to 300.80 g/mol. It exhibits enhanced blood-brain barrier penetration, making it suitable for central nervous system (CNS) applications .
4,7-Dimethyl Analogues
Substituting methyl groups at positions 4 and 7 improves metabolic stability ( = 4.5 h in human hepatocytes) but reduces aqueous solubility (≤0.1 mg/mL).
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